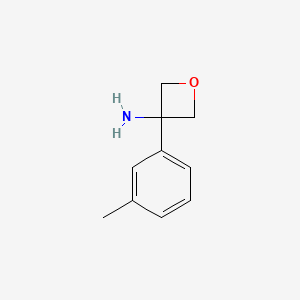

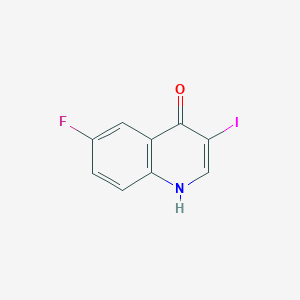

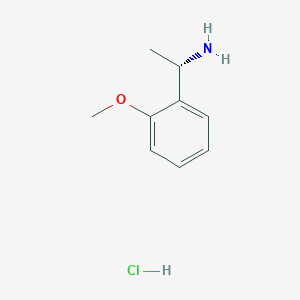

![molecular formula C20H28N2O4 B3027625 叔丁基 4-苄基-3-氧代-1-氧杂-4,9-二氮杂螺[5.5]十一烷-9-羧酸酯 CAS No. 1352925-95-1](/img/structure/B3027625.png)

叔丁基 4-苄基-3-氧代-1-氧杂-4,9-二氮杂螺[5.5]十一烷-9-羧酸酯

描述

The compound tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound that is part of a broader class of chemicals with potential applications in medicinal chemistry and materials science. Spirocyclic compounds are known for their complex molecular architecture and the ability to access diverse chemical spaces, which can be beneficial for the development of new drugs and materials.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable routes, providing a platform for further selective derivatization on the azetidine and cyclobutane rings . Similarly, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was synthesized and further reacted with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products . These studies demonstrate the feasibility of synthesizing complex spirocyclic structures and manipulating them for further chemical transformations.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite intricate. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate exhibits mirror symmetry with a chair conformation of the hexahydropyrimidine ring and equatorial benzyl substituents . This indicates that spirocyclic compounds can adopt specific conformations that may influence their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Spirocyclic compounds can participate in various chemical reactions. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal resulted in a mixture of isomeric condensation products, showcasing the reactivity of the active methylene group in these compounds . This reactivity is crucial for the synthesis of biologically active heterocyclic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate are not detailed in the provided papers, the properties of similar spirocyclic compounds can be inferred. These compounds are likely to have significant solubility variations based on their structure, which can be exploited for purification purposes, as seen with the separation of isomeric condensation products . The presence of multiple functional groups also suggests that these compounds can exhibit a range of chemical behaviors, which can be tailored for specific applications.

科学研究应用

合成酚类抗氧化剂的环境和健康影响

合成酚类抗氧化剂(SPA),包括含有叔丁基的化合物,广泛用于工业应用中以延缓氧化反应。环境研究已在各种基质中检测到 SPA,表明广泛暴露。毒性研究表明,一些 SPA 可能表现出肝毒性、内分泌干扰作用或致癌潜力。建议未来的研究调查毒性和环境影响降低的新型 SPA (Liu & Mabury, 2020).

甘油醚化进展

甘油醚化研究产生了各种醚化合物,包括源自叔丁醇 (TBA) 的化合物。这些过程对于理解醚化机理以及提高所需产物的选择性和产率至关重要。这些知识可以提高催化过程在生产高价值产品方面的效率 (Palanychamy et al., 2022).

甲基叔丁基醚在环境应用中的分解

通过冷等离子体反应器分解甲基叔丁基醚 (MTBE) 为环境修复提供了一种替代方法。这一过程突出了使用先进氧化技术解决汽油中含氧物质污染的潜力 (Hsieh et al., 2011).

药物化学中的合成路线

复杂药物化合物的合成通常涉及带有叔丁基的中间体。了解合成路线和机理对于工业生产和新药的开发至关重要 (Mi, 2015).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

属性

IUPAC Name |

tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)21-11-9-20(10-12-21)15-22(17(23)14-25-20)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHOTFVDXKZZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C(=O)CO2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113213 | |

| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-4-(phenylmethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352925-95-1 | |

| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-4-(phenylmethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352925-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-4-(phenylmethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

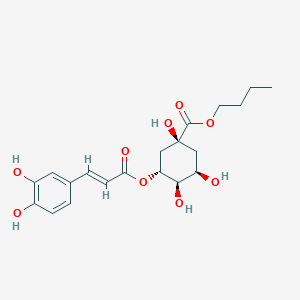

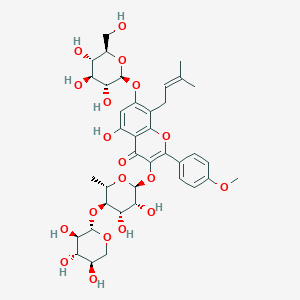

![tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate](/img/structure/B3027549.png)

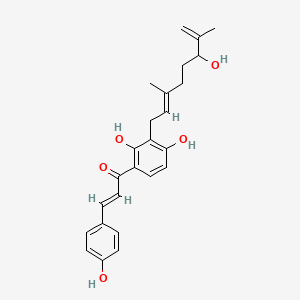

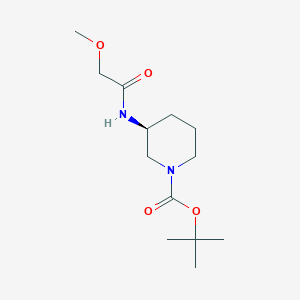

![tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3027553.png)

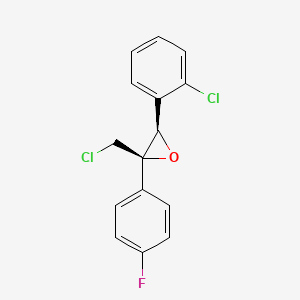

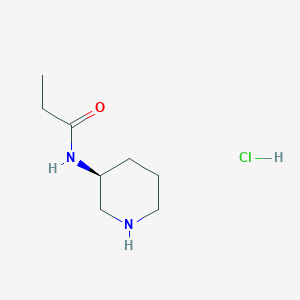

![1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride](/img/structure/B3027554.png)

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B3027563.png)